molecular formula C11H8BrClO3S B14911830 3-Bromo-4-methoxynaphthalene-1-sulfonyl chloride

3-Bromo-4-methoxynaphthalene-1-sulfonyl chloride

Katalognummer: B14911830
Molekulargewicht: 335.60 g/mol
InChI-Schlüssel: ONSQZDWJYVAKOS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-4-methoxynaphthalene-1-sulfonyl chloride is an organic compound with the molecular formula C11H8BrClO3S and a molecular weight of 335.6 g/mol . This compound is characterized by the presence of a bromine atom, a methoxy group, and a sulfonyl chloride group attached to a naphthalene ring. It is commonly used as a building block in organic synthesis and has various applications in scientific research and industry.

Vorbereitungsmethoden

The synthesis of 3-Bromo-4-methoxynaphthalene-1-sulfonyl chloride typically involves the sulfonylation of 3-bromo-4-methoxynaphthalene. The reaction is carried out using chlorosulfonic acid or sulfuryl chloride as the sulfonylating agents under controlled conditions. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound with high purity .

Analyse Chemischer Reaktionen

3-Bromo-4-methoxynaphthalene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like lithium aluminum hydride for reduction reactions, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

3-Bromo-4-methoxynaphthalene-1-sulfonyl chloride has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Bromo-4-methoxynaphthalene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide, sulfonate ester, or sulfonothioate derivatives. The bromine atom and methoxy group on the naphthalene ring can also influence the reactivity and selectivity of the compound in various chemical reactions .

Vergleich Mit ähnlichen Verbindungen

3-Bromo-4-methoxynaphthalene-1-sulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern on the naphthalene ring, which can provide distinct reactivity and selectivity in various chemical reactions.

Eigenschaften

Molekularformel

C11H8BrClO3S

Molekulargewicht

335.60 g/mol

IUPAC-Name

3-bromo-4-methoxynaphthalene-1-sulfonyl chloride

InChI

InChI=1S/C11H8BrClO3S/c1-16-11-8-5-3-2-4-7(8)10(6-9(11)12)17(13,14)15/h2-6H,1H3

InChI-Schlüssel

ONSQZDWJYVAKOS-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C2=CC=CC=C21)S(=O)(=O)Cl)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.